6-Methyl-6,7-dihydro-5H-quinolin-8-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

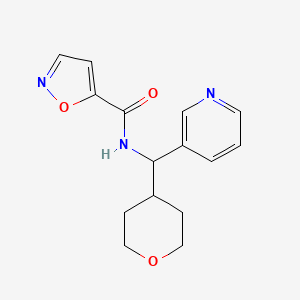

6-Methyl-6,7-dihydro-5H-quinolin-8-one is a synthetic intermediate . It has been used in the synthesis of tetrahydropyridoazepinones and thiosemicarbazones with anticancer activity .

Molecular Structure Analysis

The molecular formula of 6-Methyl-6,7-dihydro-5H-quinolin-8-one is C9H9NO . The average mass is 147.174 Da and the monoisotopic mass is 147.068420 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Methyl-6,7-dihydro-5H-quinolin-8-one are not fully detailed in the search results. It is known to be a white to yellow to brown solid . The storage temperature is recommended to be at refrigerator conditions .Aplicaciones Científicas De Investigación

Selective Estrogen Receptor Degraders (SERDs) for Cancer Treatment

6,7-Dihydro-5H-quinolin-8-one compounds have been used as Selective Estrogen Receptor Degraders (SERDs) for treating cancer . These compounds shut down the ERα signaling by removing ERα from the tumor cells . This strategy is used to counteract resistance to endocrine therapies in breast cancer treatment .

Synthesis of Tetrahydropyridoazepinones

6,7-Dihydro-5H-quinolin-8-one is a synthetic intermediate used in the synthesis of tetrahydropyridoazepinones . Tetrahydropyridoazepinones are a class of compounds that have shown anticancer activity .

Synthesis of Thiosemicarbazones

6,7-Dihydro-5H-quinolin-8-one is also used in the synthesis of thiosemicarbazones . Thiosemicarbazones are another class of compounds that have demonstrated anticancer activity .

Synthesis of Fluorinated bis(arylimino)-6,7-dihydro-5H-quinoline-cobalt Complexes

The condensation of 2-benzoyl-6,7-dihydro-5H-quinolin-8-one with an excess of the respective fluorinated aniline in the presence of cobalt (II) chloride has provided an effective one-flask synthesis of the 2- (phenyl (arylimino)methyl)-8-arylimino-6,7-dihydro-5H-quinoline-cobalt (II) chloride complexes .

Synthesis of 4-Hydroxy-2-quinolones

4-Hydroxy-2-quinolones, which have interesting pharmaceutical and biological activities, are synthesized using 6,7-Dihydro-5H-quinolin-8-one . These compounds are valuable in drug research and development .

Synthesis of 6-Hydroxy-6-methyl-5,6-dihydro-8

6,7-Dihydro-5H-quinolin-8-one is used in the efficient synthesis of 6-hydroxy-6-methyl-5,6-dihydro-8 .

Safety and Hazards

Propiedades

IUPAC Name |

6-methyl-6,7-dihydro-5H-quinolin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-5-8-3-2-4-11-10(8)9(12)6-7/h2-4,7H,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSOUAEOVKXZLGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(m-tolyl)acetamide](/img/structure/B2734821.png)

![3-amino-2-[(2-fluorophenyl)methyl]-N-methylpropanamide hydrochloride](/img/structure/B2734825.png)

![{7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2734831.png)

![4-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}morpholine](/img/structure/B2734834.png)

![(E)-N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2734836.png)

![Methyl 3-[(2,5-dimethylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2734838.png)

![2-[(3-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2734841.png)